molecular formula C14H13NO3 B8779040 (2,3-Dimethoxyphenyl)-4-pyridinyl-methanone CAS No. 243640-28-0

(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone

Cat. No. B8779040
Key on ui cas rn: 243640-28-0
M. Wt: 243.26 g/mol
InChI Key: JXRNNYSLIUEYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06713627B2

Procedure details

In Scheme H, step c, 4-[(methoxymethylamino)carbonyl]pyridine (19) is reacted with lithiated veratrole to give 4-(2,3-dimethoxybenzoyl)pyridine (12).
Name
4-[(methoxymethylamino)carbonyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COCN[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)=[O:6].[C:13]1([O:21][CH3:22])[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=1)[O:15][CH3:16]>>[CH3:16][O:15][C:14]1[C:13]([O:21][CH3:22])=[CH:20][CH:19]=[CH:18][C:17]=1[C:5]([C:7]1[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=1)=[O:6]

Inputs

Step One
Name
4-[(methoxymethylamino)carbonyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCNC(=O)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)C2=CC=NC=C2)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.